ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization and further functionalization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (4Z)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **ETHYL (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-5-11-20-13(3)17(19(22)24-6-2)15(18(20)21)12-14-9-7-8-10-16(14)23-4/h5,7-10,12H,1,6,11H2,2-4H3/b15-12- |
InChI Key |
RZFLKEFJMFZOOI-QINSGFPZSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC=C2OC)CC=C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2OC)CC=C)C |
Origin of Product |
United States |
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